7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide
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Overview
Description
7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide is a chemical compound with the molecular formula C14H18N4O3. It is a member of the benzodiazepine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide typically involves the reaction of 7,8-dimethoxy-1,4-dimethyl-5H-2,3-benzodiazepine-5-carboxylic acid with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbohydrazide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction could produce benzodiazepine hydrides. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its interactions with biological systems, including its potential as an enzyme inhibitor.
Medicine: Research has focused on its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide involves its interaction with specific molecular targets in the body. It is known to inhibit the activation of p38 MAPK, a protein kinase involved in inflammatory responses. This inhibition reduces the production of proinflammatory cytokines, which can have therapeutic effects in conditions characterized by excessive inflammation .
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carboxylic acid hydrazide
- 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carboxylic acid
Uniqueness
7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group.
Properties
IUPAC Name |
7,8-dimethoxy-1,4-dimethyl-5H-2,3-benzodiazepine-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-7-9-5-11(20-3)12(21-4)6-10(9)13(14(19)16-15)8(2)18-17-7/h5-6,13H,15H2,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPWDEYOCXABBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC(=C(C=C2C1C(=O)NN)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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